4-(2-Isobutyrylamino-benzoylamino)-benzoic acid
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Overview
Description
4-(2-Isobutyrylamino-benzoylamino)-benzoic acid is an organic compound that belongs to the class of benzoic acids. Compounds in this class are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Isobutyrylamino-benzoylamino)-benzoic acid typically involves multi-step organic reactions. One common method might include the acylation of an appropriate benzoylamine derivative followed by a series of substitution and condensation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes. The use of automated systems to control reaction parameters such as temperature, pressure, and pH would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Isobutyrylamino-benzoylamino)-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction might involve the conversion of the compound into its corresponding oxidized form using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions could be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-(2-Isobutyrylamino-benzoylamino)-benzoic acid would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Known for its role in the synthesis of folic acid.
Benzoic acid: Widely used as a food preservative and in the synthesis of various organic compounds.
2-Aminobenzoic acid: Used in the production of dyes and pharmaceuticals.
Uniqueness
4-(2-Isobutyrylamino-benzoylamino)-benzoic acid is unique due to its specific structural features, which allow it to participate in a broader range of chemical reactions compared to its simpler counterparts. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H18N2O4 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
4-[[2-(2-methylpropanoylamino)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C18H18N2O4/c1-11(2)16(21)20-15-6-4-3-5-14(15)17(22)19-13-9-7-12(8-10-13)18(23)24/h3-11H,1-2H3,(H,19,22)(H,20,21)(H,23,24) |
InChI Key |
WWTPDWGPDZPINT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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